![molecular formula C12H15ClN2OS B14000369 2-[2-chloroethyl(ethyl)amino]-4H-1,4-benzothiazin-3-one CAS No. 6962-70-5](/img/structure/B14000369.png)
2-[2-chloroethyl(ethyl)amino]-4H-1,4-benzothiazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-chloroethyl(ethyl)amino]-4H-1,4-benzothiazin-3-one is a chemical compound that belongs to the class of benzothiazine derivatives This compound is characterized by the presence of a benzothiazine ring system, which is a bicyclic structure containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
The synthesis of 2-[2-chloroethyl(ethyl)amino]-4H-1,4-benzothiazin-3-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route includes the reaction of 2-chloroethylamine with a benzothiazine precursor in the presence of a suitable base. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
2-[2-chloroethyl(ethyl)amino]-4H-1,4-benzothiazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-[2-chloroethyl(ethyl)amino]-4H-1,4-benzothiazin-3-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-[2-chloroethyl(ethyl)amino]-4H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the suppression of cell growth and proliferation. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Vergleich Mit ähnlichen Verbindungen
2-[2-chloroethyl(ethyl)amino]-4H-1,4-benzothiazin-3-one can be compared with other similar compounds, such as:
Cyclophosphamide: A well-known chemotherapeutic agent with a similar chloroethyl group, used in the treatment of various cancers.
Chlorambucil: Another chemotherapeutic agent with a similar structure, used in the treatment of chronic lymphocytic leukemia and lymphomas.
Thiophene derivatives: Compounds with a similar sulfur-containing ring structure, used in various applications, including organic semiconductors and pharmaceuticals. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
6962-70-5 |
|---|---|
Molekularformel |
C12H15ClN2OS |
Molekulargewicht |
270.78 g/mol |
IUPAC-Name |
2-[2-chloroethyl(ethyl)amino]-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C12H15ClN2OS/c1-2-15(8-7-13)12-11(16)14-9-5-3-4-6-10(9)17-12/h3-6,12H,2,7-8H2,1H3,(H,14,16) |
InChI-Schlüssel |
ZNAPTLUIBQRHFR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCCl)C1C(=O)NC2=CC=CC=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


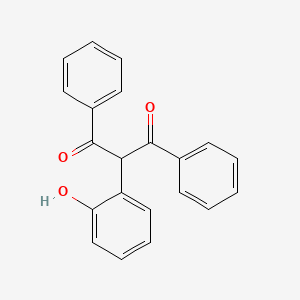
![[(2-amino-7H-purin-6-yl)amino]thiourea](/img/structure/B14000296.png)

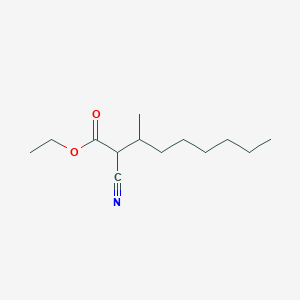
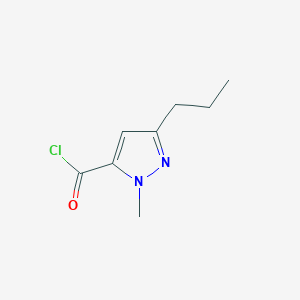
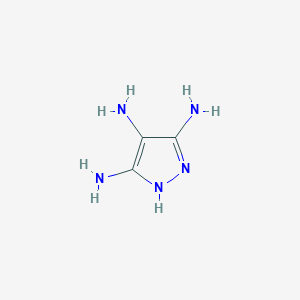
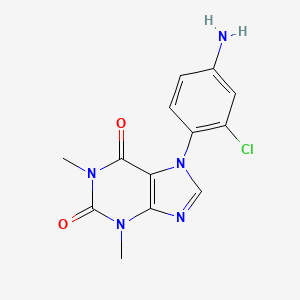
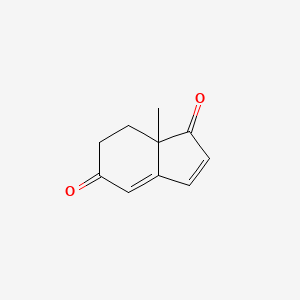
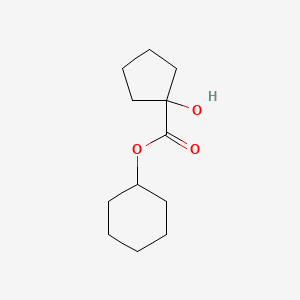
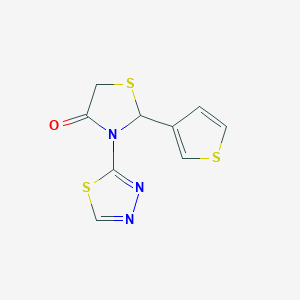
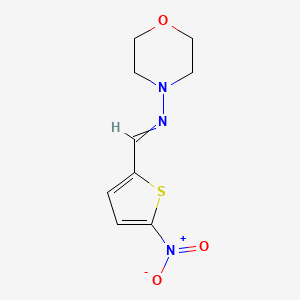

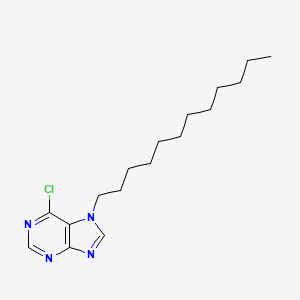
![2-[2-(4-Acetamidobenzene-1-sulfonyl)hydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide](/img/structure/B14000360.png)
